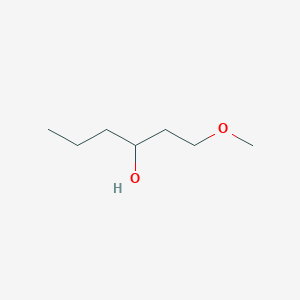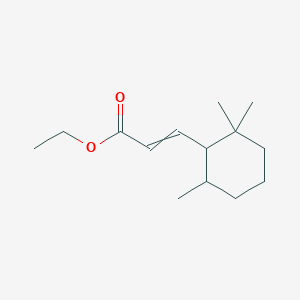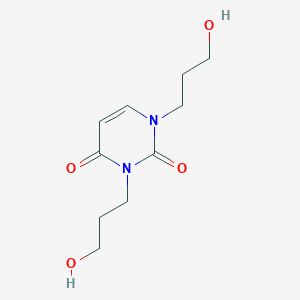
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C18H27NO7. It is a derivative of pyridine-2,6-dicarboxylate, which is known for its coordination chemistry and potential applications in various fields. This compound is characterized by the presence of two hydroxyethyl groups and an octyloxy group attached to the pyridine ring, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with 2-hydroxyethyl alcohol and octyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The octyloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkoxy or aryloxy derivatives.
科学研究应用
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.
作用机制
The mechanism of action of Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate involves its ability to chelate metal ions through its pyridine and carboxylate groups. This chelation can enhance the stability and solubility of metal complexes, making them more effective in various applications. The hydroxyethyl and octyloxy groups can also interact with biological membranes, potentially leading to antimicrobial and antioxidant effects.
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarboxylic acid: The parent compound, known for its coordination chemistry and biological activity.
Bis(2-hydroxyethyl) terephthalate: A similar compound with two hydroxyethyl groups but a different aromatic core.
4-(Octyloxy)pyridine-2,6-dicarboxylic acid: A derivative with an octyloxy group but lacking the hydroxyethyl groups.
Uniqueness
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is unique due to the combination of hydroxyethyl and octyloxy groups attached to the pyridine-2,6-dicarboxylate core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
138398-99-9 |
|---|---|
分子式 |
C19H29NO7 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl) 4-octoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H29NO7/c1-2-3-4-5-6-7-10-25-15-13-16(18(23)26-11-8-21)20-17(14-15)19(24)27-12-9-22/h13-14,21-22H,2-12H2,1H3 |
InChI 键 |
PGQVBLNQGOOQPI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC1=CC(=NC(=C1)C(=O)OCCO)C(=O)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


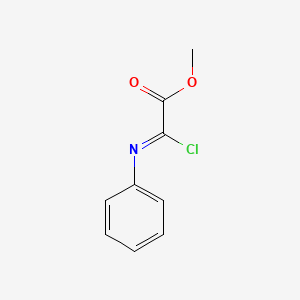

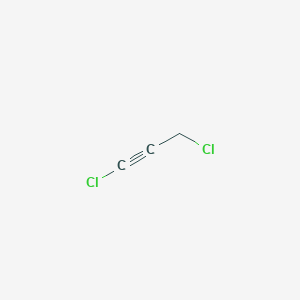
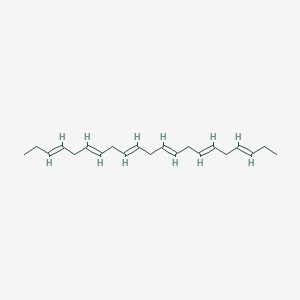
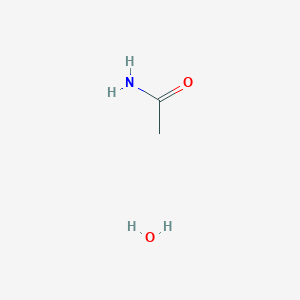
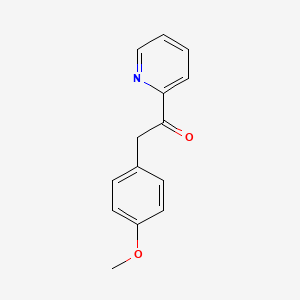
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
